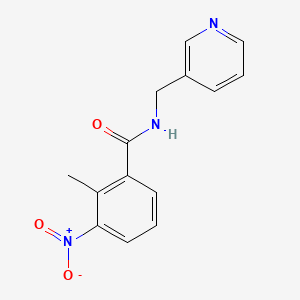

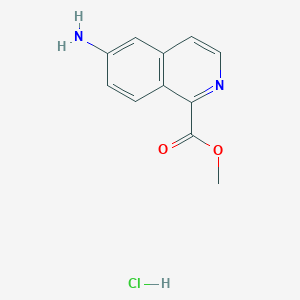

2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound with the molecular formula C14H12N4O3S . It is also known by other names such as “2-Methyl-3-nitro-N-(3-pyridinylcarbamothioyl)benzamide” and "Benzamide, 2-methyl-3-nitro-N-[(3-pyridinylamino)thioxomethyl]-" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 316.335 Da, and the monoisotopic mass is 316.063019 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point estimated to be 523.78°C and a melting point estimated to be 223.71°C . The compound has a log octanol-water partition coefficient (Log Kow) of 2.65, indicating its relative solubility in octanol and water .科学的研究の応用

Crystal Structure Analysis

The research into N-(pyridin-2-ylmethyl)benzamide derivatives, including similar compounds to 2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide, has led to insights into their crystal structures. Studies have focused on how these compounds crystallize, revealing variations in the orientation of pyridine rings relative to benzene rings. These structural analyses provide a foundation for understanding the chemical behavior and potential applications of these compounds in materials science and drug design (Artheswari, Maheshwaran, & Gautham, 2019).

Chemical Synthesis and Medicinal Chemistry

Research into the synthetic processes of benzamide derivatives similar to this compound highlights their potential in medicinal chemistry. One study detailed the synthesis of a related compound through a multi-step process, demonstrating its practicality due to mild conditions, convenient operations, and good yield. This research points to the versatility of such compounds in the development of new pharmaceuticals (Gong Ping, 2007).

Luminescence and Material Science

Investigations into pyridyl substituted benzamides have uncovered their luminescent properties and potential in material science. These compounds have been found to exhibit aggregation-enhanced emission (AEE) in both solution and solid states. Their AEE behavior, dependent on solvent polarity, along with their mechanochromic properties, suggests applications in developing new optoelectronic materials and sensors (Srivastava et al., 2017).

Catalysis and Organic Synthesis

Further research into pyridyl benzamides has revealed their role in catalysis and organic synthesis. For example, the Ce(iii)-catalyzed synthesis of pyridyl benzamides from aminopyridines and nitroolefins, without external oxidants, showcases the potential of these compounds in creating more efficient and environmentally friendly synthetic pathways. This catalytic process, using water as the carbonyl oxygen atom source, offers a novel approach to synthesizing a variety of pyridyl benzamides, highlighting their versatility and applicability in organic chemistry (Chen et al., 2018).

Polymeric Materials

The development of novel polyimides derived from pyridine-containing monomers, such as those related to this compound, indicates significant potential in material science. These polyimides, synthesized from novel pyridine-containing dianhydride monomers, have been shown to possess excellent thermal stability, solubility in common solvents, and outstanding mechanical properties, suggesting their use in high-performance materials (Wang et al., 2006).

特性

IUPAC Name |

2-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-10-12(5-2-6-13(10)17(19)20)14(18)16-9-11-4-3-7-15-8-11/h2-8H,9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGNHLAHXHRSMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2869760.png)

![Spiro[2.4]heptane-6-carbaldehyde](/img/structure/B2869762.png)

![2-(4-chlorophenoxy)-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide](/img/structure/B2869763.png)

![ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2869765.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2869767.png)

![N-Ethyl-N-[2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2869769.png)

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B2869776.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2869777.png)

![4-Chloro-12-(4-fluorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2869779.png)